1-(3-Bromopropyl)-2-chloro-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-chloro-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 1-(3-chloropropyl)-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium salts of nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or other functional groups.
Scientific Research Applications
1-(3-Bromopropyl)-2-chloro-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of functionalized materials with specific properties.
Medicinal Chemistry: It may be used in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: The compound can be employed in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene involves its interaction with various molecular targets. The presence of halogen atoms makes the compound highly electrophilic, allowing it to react with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-2-chlorobenzene
- 1-(3-Bromopropyl)-2-fluorobenzene
- 1-(3-Chloropropyl)-2-fluorobenzene
Comparison: 1-(3-Bromopropyl)-2-chloro-5-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9BrClF |
---|---|
Molecular Weight |
251.52 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-chloro-4-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChI Key |
RFWZTEKVMMIJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.